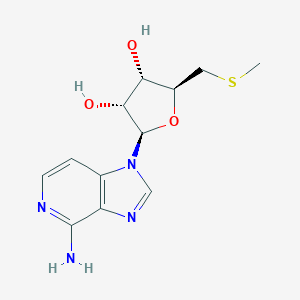
5'-Methylthio-5'-deoxy-9-deazaadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'-Methylthio-5'-deoxy-9-deazaadenosine, also known as this compound, is a useful research compound. Its molecular formula is C12H16N4O3S and its molecular weight is 296.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research
MTA has been extensively studied for its anti-tumor properties. Research indicates that it suppresses tumor cell proliferation, invasion, and induces apoptosis across various cancer types. Notably, studies have shown that:
- Inhibition of Tumor Growth : MTA has demonstrated significant inhibitory effects on several cancer cell lines, including colorectal (HCT116), cervical (HeLa), and lymphoma cells (Daudi and Raji) at concentrations ranging from 10−4 to 10−3 M .
- Mechanisms of Action : MTA's anti-cancer effects are attributed to its ability to modulate inflammatory microenvironments and interfere with key signaling pathways such as NF-κB and MAPK/ERK .
Immunology
MTA has been identified as an immunosuppressive agent that affects various immune cells, particularly natural killer (NK) cells:
- NK Cell Dysfunction : Studies reveal that MTA impairs NK cell functions such as cytotoxicity and cytokine production by disrupting signaling pathways downstream of activating receptors like CD16 . This effect is dose-dependent and highlights MTA's role in tumor immune evasion.
- Potential Therapeutic Target : Targeting MTA metabolism in MTAP-deficient tumors presents a novel strategy to enhance NK cell activity against tumors .
Data Table: Summary of MTA's Effects on Different Cancer Types
| Cancer Type | Cell Line | Effect Observed | Concentration Range |
|---|---|---|---|
| Colorectal | HCT116 | Inhibition of proliferation | 10−4−10−3 M |
| Cervical | HeLa | Induction of apoptosis | 10−4−10−3 M |
| Lymphoma | Daudi/Raji | Decreased invasion | 10−4−10−3 M |
| Hepatocellular | SK-Hep1 | Enhanced proliferation at low levels | 5 µmol/L |
Case Study 1: MTA in Liver Cancer
A study demonstrated that MTA administration led to reduced tumor loads in a CCl4-induced rat liver injury model. MTA exhibited protective effects against oxidative stress and inflammation, which are critical in liver disease progression towards hepatocellular carcinoma (HCC) .
Case Study 2: Immunomodulatory Effects of MTA
In a controlled experiment involving LPS-challenged mice, administration of MTA significantly reduced mortality rates and modulated pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent in immune responses .
特性
CAS番号 |
106175-18-2 |
|---|---|
分子式 |
C12H16N4O3S |
分子量 |
296.35 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O3S/c1-20-4-7-9(17)10(18)12(19-7)16-5-15-8-6(16)2-3-14-11(8)13/h2-3,5,7,9-10,12,17-18H,4H2,1H3,(H2,13,14)/t7-,9-,10-,12-/m1/s1 |
InChIキー |
RMTSYBYCOARJOP-UGKPPGOTSA-N |
SMILES |
CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |
異性体SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O)O |
正規SMILES |
CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |
Key on ui other cas no. |
106175-18-2 |
同義語 |
5'-methylthio-5'-deoxy-9-deazaadenosine MTC-9-ADO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















